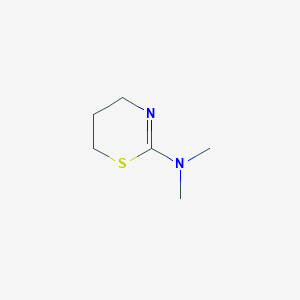

N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S/c1-8(2)6-7-4-3-5-9-6/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYIPYFNWWXXLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NCCCS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617342 | |

| Record name | N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61452-20-8 | |

| Record name | N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 5,6 Dihydro 4h 1,3 Thiazin 2 Amines

Historical Development of Thiazine (B8601807) Ring Synthesis

The synthesis of the 1,3-thiazine ring system has evolved considerably over the years. Early methods often involved the condensation of bifunctional reagents, establishing the foundational routes to this heterocyclic core. Thiazines are six-membered heterocyclic compounds containing a nitrogen and a sulfur atom at positions 1 and 3. derpharmachemica.com Their derivatives have found applications in medicinal and pharmaceutical chemistry, exhibiting a wide range of biological activities. derpharmachemica.comjocpr.com The core structure of 1,3-thiazines is notably present in cephalosporin (B10832234) antibiotics, highlighting their medicinal importance. derpharmachemica.comjocpr.com

Primary Cyclization Routes for the 5,6-Dihydro-4H-1,3-thiazin-2-amine Core

The construction of the 5,6-dihydro-4H-1,3-thiazin-2-amine scaffold is predominantly achieved through several key cyclization strategies. These methods typically involve the formation of the heterocyclic ring from acyclic precursors.

Reactions Involving Thiourea (B124793) and Amines

A prevalent and well-established method for synthesizing the 2-amino-1,3-thiazine ring involves the reaction of thiourea with suitable precursors. One common approach is the cyclization of chalcones (α,β-unsaturated ketones) with thiourea in the presence of a base. derpharmachemica.comnih.gov This reaction proceeds through a Michael addition of thiourea to the chalcone, followed by an intramolecular condensation to form the dihydrothiazine ring. derpharmachemica.com For instance, various chalcones derived from the Claisen-Schmidt condensation of substituted acetophenones and benzaldehydes can be reacted with thiourea in an ethanolic solution with a catalytic amount of sodium hydroxide (B78521) to yield 1,3-thiazine derivatives. derpharmachemica.com

Microwave-assisted synthesis has also been employed to facilitate the reaction between chalcones and thiourea, leading to the formation of 6-(7-chloro-6-fluoro-1H-benzo-2-yl)-4-phenyl-6H-1,3-thiazine-2-amine. nih.gov This highlights the adaptability of the thiourea-based cyclization to modern synthetic techniques.

Intramolecular Heterocyclization Strategies

Intramolecular cyclization represents another key strategy for the synthesis of the 5,6-dihydro-4H-1,3-thiazine core. This approach involves the ring closure of a pre-functionalized linear substrate. A stereoselective synthesis of 2-substituted amino-5,6-dihydro-4H-1,3-thiazines can be achieved through a sequential process of thiourea formation followed by an intramolecular thiol-Michael reaction. nih.govmdpi.com

Another example involves the intramolecular cyclization of allylimidothioates. These precursors, when treated with N-bromosuccinimide (NBS) or bromine, can undergo cyclization to form 5-bromo-4H-5,6-dihydro-1,3-thiazine derivatives. researchgate.net The stereochemistry of the starting allylimidothioate influences the stereochemical outcome of the final product. researchgate.net Gold-catalyzed intramolecular cyclization of thiourea derivatives containing a triple bond has also been reported to produce 5,6-dihydro-4H-1,3-thiazines in excellent yields. acs.org

Precursor Selection and Design for N-Substituted Thiazinamines

The synthesis of N-substituted thiazinamines, including the target compound N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine, requires careful selection and design of precursors. The substituents on the exocyclic nitrogen are typically introduced by using a substituted thiourea in the cyclization step. For example, N-substituted thioureas can be reacted with acryloyl chloride to yield 3-substituted-1,3-thiazinane-4-one hydrochlorides. nih.gov

Alternatively, the synthesis can start from β-chlorovinyl aldehydes, which react with primary amines and carbon disulfide in a multicomponent reaction to form 4-hydroxy-3,4-dihydro-2H-1,3-thiazine-2-thiones. rsc.org The primary amine in this reaction determines the N-substituent on the thiazine ring.

Advanced Synthetic Approaches and Methodological Innovations

Modern synthetic chemistry has introduced more efficient and elegant strategies for the construction of complex molecules, including the 1,3-thiazine ring system.

Cascade Reactions and Multi-component Reactions

Cascade reactions, also known as domino reactions, and multi-component reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple reaction steps in a single pot without the isolation of intermediates. nih.gov

A unique thiol-involved cascade reaction has been developed for the efficient construction of the 5,6-dihydro-4H-1,3-thiazine scaffold. nih.govmdpi.com This method involves consecutive intermolecular thiol-isothiocyanate and intramolecular thiol-halogen "click" reactions, providing structurally diverse 2-mercapto dihydrothiazines in high yields under benign conditions. nih.govmdpi.com

Multicomponent reactions are powerful tools for generating molecular diversity. nih.gov A one-pot, three-component reaction involving a thioamide, an aldehyde, and an alkene has been used to prepare variously substituted 1,3-thiazines. consensus.app Another MCR involves the reaction of in situ-generated 1-azadienes with carbon disulfide to furnish 3,6-dihydro-2H-1,3-thiazine-2-thiones. nih.govnih.govvu.nl Furthermore, a three-component reaction of an isocyanide and a dialkyl acetylenedicarboxylate (B1228247) with 2-amino-4H-1,3-thiazin-4-one derivatives provides a facile route to thiazine-dicarboxylates. nih.govmdpi.com

Table of Synthetic Methodologies for 5,6-Dihydro-4H-1,3-thiazin-2-amines

| Methodology | Reactants | Product Type | Key Features |

|---|---|---|---|

| Thiourea Cyclization | Chalcones, Thiourea | 2-Imino-1,3-thiazines | Base-catalyzed, well-established |

| Intramolecular Heterocyclization | Allylimidothioates, NBS/Br2 | 5-Bromo-4H-5,6-dihydro-1,3-thiazines | Stereoselective |

| Gold-Catalyzed Cyclization | Alkyne-functionalized thioureas | 5,6-Dihydro-4H-1,3-thiazines | High yields, mild conditions |

| Multi-component Reaction | β-chlorovinyl aldehydes, primary amines, CS2 | 4-Hydroxy-3,4-dihydro-2H-1,3-thiazine-2-thiones | One-pot synthesis |

| Cascade Reaction | Thiols, 3-chloroisothiocyanate | 2-Mercapto-5,6-dihydro-4H-1,3-thiazines | "Click" chemistry, high efficiency |

| Multi-component Reaction | Thioamide, aldehyde, alkene | Substituted 1,3-thiazines | Versatile |

| Multi-component Reaction | 1-Azadienes, CS2 | 3,6-Dihydro-2H-1,3-thiazine-2-thiones | Access to thione derivatives |

Green Chemistry Principles in Thiazine Synthesis

The application of green chemistry principles to the synthesis of 5,6-dihydro-4H-1,3-thiazine scaffolds is a significant area of contemporary research, aiming to reduce the environmental impact of chemical processes. mdpi.com These principles focus on developing environmentally benign methodologies by using safer solvents, minimizing waste, and improving energy efficiency. mdpi.com

A notable green synthetic route for 2-mercapto 5,6-dihydro-4H-1,3-thiazines involves a thiol-involved cascade reaction. nih.gov This method utilizes a green solvent system of ethanol (B145695) and water (EtOH/H₂O) in a 1:1 ratio, which is a significant improvement over hazardous organic solvents. nih.gov The reaction proceeds through consecutive intermolecular thiol-isothiocyanate and intramolecular thiol-halogen "click" reactions, efficiently constructing the dihydrothiazine scaffold. nih.gov

Key aspects of this green synthesis include:

Benign Solvents : The use of an ethanol/water mixture reduces the reliance on volatile and toxic organic solvents. nih.gov

Catalyst : The reaction is catalyzed by potassium carbonate (K₂CO₃), a readily available and relatively non-hazardous base. nih.gov

Energy Efficiency : Microwave-assisted synthesis has been shown to be more efficient than conventional heating, leading to shorter reaction times and often higher yields. nih.gov

Atom Economy : The cascade reaction design, which combines multiple steps into one pot, maximizes the incorporation of starting materials into the final product, thus minimizing waste. nih.gov

This approach offers several advantages, including rapid reaction completion, high reliability, straightforward purification, and adherence to benign chemical conditions, representing a sustainable alternative for synthesizing these important heterocyclic compounds. nih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The stereoselective synthesis of 5,6-dihydro-4H-1,3-thiazine derivatives is crucial for developing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. One established method for achieving stereoselectivity involves the intramolecular cyclization of allylimidothioates. researchgate.net

In this process, allylimidothioates are treated with N-bromosuccinimide (NBS) or bromine in dichloromethane (B109758) at room temperature. researchgate.net The geometry of the starting allylimidothioate dictates the stereochemistry of the resulting dihydrothiazine product. Specifically:

An (E)-allylimidothioate precursor selectively yields the trans-2-substituted-5-bromo-4H-5,6-dihydro-1,3-thiazine . researchgate.net

A (Z)-allylimidothioate precursor affords the cis-2-substituted-5-bromo-4H-5,6-dihydro-1,3-thiazine . researchgate.net

This stereospecific outcome highlights the controlled nature of the cyclization reaction. Another reported method for stereoselective synthesis involves a sequential process of thiourea formation followed by an intramolecular thiol-Michael reaction. nih.gov While specific details on the synthesis of chiral N,N-dimethyl substituted derivatives are not extensively detailed in the provided sources, these general principles of stereocontrol are fundamental to achieving the desired chiral structures. The choice of chiral auxiliaries or catalysts would be a logical extension of these methods to produce specific enantiomers of this compound derivatives.

Yield Optimization and Reaction Condition Analysis for Dihydro-1,3-thiazin-2-amine Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of 5,6-dihydro-4H-1,3-thiazin-2-amine and its derivatives. Analysis of various synthetic protocols reveals key parameters that influence the efficiency of the synthesis.

One of the most significant factors is the method of heating. A comparative study on the synthesis of 2-mercapto 5,6-dihydro-4H-1,3-thiazines demonstrated the superiority of microwave-assisted reactions over conventional heating. nih.gov In nearly all cases, the microwave-assisted method provided higher isolated yields in a significantly shorter reaction time (20 minutes). nih.gov For some derivatives, the conventional heating method failed to produce the desired product altogether. nih.gov

The table below summarizes the impact of different reaction conditions on the yield of various 5,6-dihydro-4H-1,3-thiazine derivatives, based on data from a green synthesis protocol. nih.gov

| Product | Starting Thiol | Starting Isothiocyanate | Yield (Microwave) | Yield (Heating) |

|---|---|---|---|---|

| 3a | 4-methylbenzenethiol | 3-chloropropyl isothiocyanate | 96% | 85% |

| 3b | 4-methoxybenzenethiol | 3-chloropropyl isothiocyanate | 95% | 83% |

| 3c | 4-chlorobenzenethiol | 3-chloropropyl isothiocyanate | 98% | 89% |

| 3d | 4-bromobenzenethiol | 3-chloropropyl isothiocyanate | 97% | 86% |

| 3e | 4-fluorobenzenethiol | 3-chloropropyl isothiocyanate | 94% | 81% |

| 3k | 2-aminobenzenethiol | 3-chloropropyl isothiocyanate | 89% | Not accessible |

Further synthetic strategies for related thiazinane structures have employed various reagents and conditions. For instance, the cyclization of thioamides has been achieved using Lawesson's reagent followed by treatment with K₂CO₃, yielding 2-ethyl-5,6-dihydro-4H-1,3-thiazines in yields of 57% and 75% for different derivatives. nih.gov Another approach involves the BF₃·Et₂O-catalyzed reaction of α,β-unsaturated ketones with thiobenzamide (B147508) at room temperature. nih.gov These examples underscore that the optimal conditions—including catalyst, solvent, temperature, and reaction time—are highly dependent on the specific substrates and the desired final product. mdpi.comnih.govnih.gov

Chemical Transformations and Derivatization Strategies of the 5,6 Dihydro 4h 1,3 Thiazin 2 Amine Scaffold

Functionalization at the Exocyclic Amine Position

The exocyclic amino group at the 2-position of the 5,6-dihydro-4H-1,3-thiazine ring presents a primary site for a variety of functionalization reactions, including N-alkylation, N-arylation, acylation, and sulfonylation. These transformations allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's physicochemical and biological properties.

N-alkylation and N-arylation of the exocyclic amine introduce alkyl and aryl groups, respectively, significantly impacting the compound's lipophilicity, steric bulk, and electronic properties.

N-Alkylation:

Direct N-alkylation of 2-amino-5,6-dihydro-4H-1,3-thiazine can be achieved using various alkylating agents. While specific examples for the N,N-dimethyl derivative are not extensively detailed in readily available literature, general methods for the N-alkylation of amino groups are applicable. These methods often involve the use of alkyl halides or other electrophilic alkylating agents in the presence of a base to neutralize the resulting acid. For instance, the synthesis of 2-alkylamino-5,6-dihydro-1,3-thiazines has been reported through a new approach involving 1,3-chloro-isothiocynatoalkanes. rsc.org

N-Arylation:

The introduction of an aryl group onto the exocyclic nitrogen can be accomplished through several methods, most notably transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are common strategies for the N-arylation of amines. For example, the synthesis of N-aryl-5,6-dihydro-4H-1,3-thiazin-2-amine derivatives, such as Xylazine, where a 2,6-dimethylphenyl group is attached to the exocyclic amine, demonstrates the feasibility of this transformation. organic-chemistry.orgsemanticscholar.org The reaction of 2-aminothiazoles with aryl bromides and triflates, facilitated by a palladium catalyst, has been described and could potentially be adapted for the dihydrothiazine system. nih.govmit.edunih.gov

A summary of representative N-arylation reactions on related scaffolds is presented in the table below.

| Catalyst System | Coupling Partners | Reaction Conditions | Product Type |

| Palladium(0) with appropriate ligand | 2-Aminothiazole (B372263) and Aryl bromide/triflate | Base, Solvent, Heat | N-Aryl-2-aminothiazole |

| Copper(I) salt | Amine and Aryl halide | Base, Solvent, Heat | N-Arylamine |

Acylation and sulfonylation introduce acyl and sulfonyl groups, respectively, to the exocyclic amine, forming amide and sulfonamide linkages. These modifications can alter the compound's hydrogen bonding capacity, electronic distribution, and conformational flexibility.

Acylation:

The exocyclic amine of the 5,6-dihydro-4H-1,3-thiazin-2-amine scaffold can be acylated using various acylating agents such as acyl chlorides or anhydrides. This reaction typically proceeds in the presence of a base to scavenge the acid byproduct. While direct acylation on the exocyclic amine of the parent compound is not extensively documented, related transformations have been reported. For instance, the acylation of a 1,3-thiazinane-2-thione (B1272399) at the endocyclic nitrogen has been demonstrated. researchgate.net Furthermore, the synthesis of 2-N-acylamino-5,6-dihydro-4H-1,3-thiazines has been mentioned in the context of their biological activities. rsc.org The acetylation of 2-iminothiazinan-4-one has also been reported as part of a two-step, one-pot method. mit.edu

Sulfonylation:

The reaction of the exocyclic amine with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. This functionalization can introduce a wide variety of aryl or alkyl sulfonyl groups. A procedure for the N-sulfonylation of 2-aminothiazole has been established, which involves reacting the amine with a sulfonyl chloride in the presence of sodium acetate (B1210297) in water. nih.gov This method could potentially be adapted for the 5,6-dihydro-4H-1,3-thiazin-2-amine scaffold. The synthesis of secondary sulfonamides from amino-halides using phenylmethanesulfonyl chloride has also been reported in the context of thiazinane synthesis. nih.gov

The following table summarizes acylation and sulfonylation reactions on related heterocyclic systems.

| Reaction Type | Reagents | Product |

| Acylation | Acyl chloride/anhydride, Base | N-Acyl derivative |

| Sulfonylation | Sulfonyl chloride, Base | N-Sulfonyl derivative |

The synthesis of N,N-disubstituted derivatives, such as N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine, involves the introduction of two substituents on the exocyclic nitrogen atom.

The synthesis of N,N-Dimethyl-N'-3-phenylpropenoylthiourea has been reported, which could potentially serve as a precursor for a cyclized N,N-dimethylated dihydrothiazinone derivative. nih.gov Direct N,N-dimethylation of the parent 2-amino-5,6-dihydro-4H-1,3-thiazine could theoretically be achieved through reductive amination with formaldehyde (B43269) and a reducing agent (e.g., sodium triacetoxyborohydride) or by exhaustive alkylation with a methylating agent like methyl iodide, though the latter may risk quaternization of the endocyclic nitrogen.

Di-substituted derivatives with two different groups can be synthesized in a stepwise manner. For instance, an initial N-alkylation or N-arylation could be followed by a second, different alkylation or arylation reaction. Alternatively, if one of the substituents is an acyl or sulfonyl group, this can be introduced after the initial N-alkylation or N-arylation.

Modifications on the Dihydrothiazine Ring System

The presence of substituents on the dihydrothiazine ring can significantly affect its chemical reactivity and stability. For instance, a study on the cyclisation–ring contraction reaction of dihydro-1,3-thiazines to pyrroles revealed that the substitution pattern at the C7 position (adjacent to the nitrogen) plays a crucial role. Dihydrothiazines disubstituted at this position undergo this ring contraction, whereas monosubstituted analogues undergo a simple cyclization. rsc.org This highlights the influence of steric and electronic factors of substituents on the reaction pathways of the dihydrothiazine ring.

Further research has shown that the stability and reactivity of the related 1,3-thiazine ring are influenced by the nature of substituents. For example, the presence of electron-donating or electron-withdrawing groups can impact the electron density of the ring system, thereby affecting its susceptibility to nucleophilic or electrophilic attack.

When an aromatic ring is appended to the 5,6-dihydro-4H-1,3-thiazin-2-amine scaffold, for instance, through N-arylation, this aromatic moiety can undergo further functionalization via electrophilic or nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution:

The N-(aryl)-5,6-dihydro-4H-1,3-thiazin-2-amine system contains an aromatic ring that can be subjected to electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The dihydrothiazinylamino group, being an amino derivative, is generally expected to be an activating and ortho-, para-directing group, assuming it does not become protonated under strongly acidic reaction conditions. The specific directing effects would be influenced by the electronic nature of the dihydrothiazine moiety and any other substituents present on the aromatic ring.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on an N-aryl derivative of 5,6-dihydro-4H-1,3-thiazin-2-amine would typically require the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group (such as a halide). For example, if the aryl group is a polyfluoroarene, it can readily undergo SNAr reactions. digitellinc.comnih.govmdpi.com The reaction of phenothiazine (B1677639) with octafluorotoluene (B1221213) in the presence of potassium carbonate demonstrates a facile SNAr on a related heterocyclic system. digitellinc.com Similarly, the synthesis of 6-nitro-4H-benzo[d] nih.govnih.govthiazin-2-amine involves a sequential SN2-SNAr process, highlighting the utility of SNAr in building complex thiazine-containing systems. rug.nl

Oxidation and Reduction Reactions of the Thiazine (B8601807) Ring

The heteroatoms within the 5,6-dihydro-4H-1,3-thiazine ring provide reactive sites for chemical modification. The sulfur atom is susceptible to oxidation, while the endocyclic carbon-nitrogen double bond represents a site for potential reduction.

Oxidation: The sulfide (B99878) moiety in the thiazine ring can be oxidized to form sulfoxides and sulfones (1,1-dioxides), which can significantly alter the molecule's polarity, solubility, and biological activity. A common method for this transformation involves the use of strong oxidizing agents. For instance, various 2,3-substituted-1,3-thiazinan-4-ones have been successfully oxidized to their corresponding 1,3-thiazinan-4-one-1,1-dioxide derivatives using potassium permanganate (B83412) (KMnO₄). nih.gov This transformation highlights the accessibility of the sulfur atom for oxidation to its highest oxidation state. nih.gov

| Reactant | Oxidizing Agent | Product | Yield (%) | Ref. |

| 2,3-substituted-1,3-thiazinan-4-ones | KMnO₄ | 1,3-thiazinan-4-one-1,1-dioxide derivatives | 27–95 | nih.gov |

Reduction: The reduction of the endocyclic imine (C=N) bond in the 5,6-dihydro-4H-1,3-thiazine ring would yield the corresponding fully saturated 1,3-thiazinane (B8806883). While direct catalytic hydrogenation of this specific bond is not extensively documented in the reviewed literature, the saturated 1,3-thiazinane structure is known and accessible. In some gold-catalyzed syntheses, an equilibrium exists between the 5,6-dihydro-4H-1,3-thiazine and the tautomeric 1,3-thiazinane, with the saturated thiazinane isomer being isolated from the crystal state. acs.org This indicates that the fully reduced scaffold is a stable and attainable chemical entity, even if direct reduction of the dihydrothiazine is not the typical synthetic route. acs.org

Conjugation and Bioconjugation Strategies for Research Probes

The development of research probes often requires the covalent attachment (conjugation) of a core scaffold to a reporter molecule, such as a fluorescent dye or a molecule with high binding affinity like biotin. For the 2-amino-5,6-dihydro-4H-1,3-thiazine scaffold, the exocyclic amino group at the C2 position serves as a prime handle for such derivatization.

The primary amino group can readily undergo acylation reactions to form stable amide bonds. This has been demonstrated through the synthesis of 2-N-acylamino-5,6-dihydro-4H-1,3-thiazine derivatives, which confirms the reactivity of this position for creating conjugates. pharmacophorejournal.comnih.gov This fundamental amide bond formation can be leveraged to attach a wide array of functional moieties.

For bioconjugation, standard coupling chemistries can be employed. A strategy to link the thiazine scaffold to biotin, a common tool in molecular biology for affinity-based applications, could involve the use of peptide coupling reagents. For example, methods utilizing 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) in the presence of an activator like N,N-dimethyl-4-aminopyridine (DMAP) are routinely used to form amide bonds between a carboxylic acid (like that on biotin) and an amine. google.com

In a more complex bioconjugation context, thiazine rings can be formed as part of a linker stabilization process. In maleimide-thiol chemistry, which is widely used to conjugate proteins, the initial thiosuccinimide adduct can undergo rearrangement to form a more stable thiazine structure, demonstrating the chemical compatibility of the thiazine ring within biological systems. researchgate.net

Synthesis of Analogs with Varied Ring Sizes or Heteroatom Arrangements (Comparative Research)

To understand the structure-activity relationships of the 5,6-dihydro-4H-1,3-thiazin-2-amine scaffold, researchers synthesize and evaluate analogs with modified ring structures. This comparative research involves altering the ring size or replacing the heteroatoms to probe the impact of these changes on the molecule's properties.

Analogs with Varied Heteroatom Arrangements

1,3-Oxazine Analogs: A direct analog is the 1,3-oxazine, where the sulfur atom is replaced by an oxygen atom. The synthesis of 2-amino-4H-1,3-oxazines often follows a parallel pathway to their thiazine counterparts, typically involving the condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) (instead of thiourea). researchgate.net Comparative studies have shown that while the synthetic routes are similar, the resulting biological activities can differ significantly, with some thiazine derivatives exhibiting more potent antimicrobial activity than their corresponding oxazine (B8389632) analogs. researchgate.net

| Heterocycle | Precursors | Yield (%) | Ref. |

| 2-Amino-4H-1,3-thiazines | Aldehyde, β-dicarbonyl, Thiourea (B124793) | 80-95 | researchgate.net |

| 2-Amino-4H-1,3-oxazines | Aldehyde, β-dicarbonyl, Urea | 75-92 | researchgate.net |

1,3,5-Dithiazine Analogs: Analogs containing an additional sulfur atom, such as 5,6-dihydro-1,3,5-dithiazines, can also be synthesized for comparative analysis. These compounds, which replace a methylene (B1212753) group with a second sulfur atom, are typically formed through a Mannich reaction involving dithiolates, formaldehyde, and a primary amine. rsc.org

Analogs with Varied Ring Sizes

Seven-Membered 1,4-Thiazepine Analogs: Ring expansion of the six-membered thiazine ring provides access to seven-membered analogs like 1,4-thiazepines. A synthetic strategy to achieve this involves the transformation of β-lactam-condensed 1,3-thiazine derivatives, which undergo ring expansion to furnish the larger thiazepine scaffold. This allows for the exploration of how increasing the ring size and altering the heteroatom positions affects the molecule's conformational flexibility and biological function.

Structural Elucidation and Conformational Analysis in Academic Research

Application of Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods provide detailed information about the molecular structure, bonding, and dynamic behavior of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the connectivity and stereochemistry of molecules in solution. Both ¹H and ¹³C NMR are routinely used to characterize dihydro-1,3-thiazine derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum of a typical 5,6-dihydro-4H-1,3-thiazine scaffold shows characteristic signals for the methylene (B1212753) protons of the heterocyclic ring. For instance, in related 2-thio-substituted 5,6-dihydro-4H-1,3-thiazines, the protons at position 4 (adjacent to the nitrogen) typically appear as a triplet around δ 3.6-3.7 ppm. The protons at position 6 (adjacent to the sulfur) also often appear as a multiplet, while the protons at position 5 show a multiplet further upfield. nih.gov The N,N-dimethyl group of the target compound would be expected to show a singlet in the ¹H NMR spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule. For 2-thio-substituted 5,6-dihydro-4H-1,3-thiazines, the carbon at position 2 (the amidine carbon) is typically observed around δ 155-156 ppm. The carbons of the methylene groups in the ring at positions 4, 5, and 6 appear at distinct chemical shifts, for example, C4 at ~49 ppm, C5 at ~20 ppm, and C6 at ~28 ppm. nih.gov The carbons of the N,N-dimethyl groups would be expected in the aliphatic region of the spectrum.

Interactive Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~155 |

| C4 | ~3.6 (t) | ~49 |

| C5 | ~1.8 (p) | ~20 |

| C6 | ~3.0 (t) | ~28 |

| N(CH₃)₂ | ~3.0 (s) | ~40 |

Note: These are predicted values based on data from structurally similar compounds and may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: In the IR spectrum of a 2-amino-5,6-dihydro-4H-1,3-thiazine derivative, one would expect to observe characteristic absorption bands. For primary and secondary amines, N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹. For the N,N-dimethyl derivative, these bands would be absent. A strong band corresponding to the C=N stretching vibration of the amidine group is expected in the region of 1650-1580 cm⁻¹. derpharmachemica.com C-H stretching vibrations of the methylene and methyl groups are expected in the 2850-3000 cm⁻¹ region. researchgate.net

Interactive Table: Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C-H stretch (aliphatic) | 2850-3000 | IR, Raman |

| C=N stretch (amidine) | 1650-1580 | IR |

| CH₂ bend (scissoring) | ~1440 | IR, Raman |

| C-N stretch | 1250-1020 | IR |

| C-S stretch | 600-800 | Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. nih.gov

The fragmentation of dihydro-1,3-thiazines under electron impact ionization often involves characteristic cleavage of the heterocyclic ring. Alpha-cleavage adjacent to the nitrogen and sulfur atoms is a common fragmentation pathway for amines and sulfides, respectively. libretexts.org The loss of small neutral molecules, such as ethylene from the dihydrothiazine ring, could also be a potential fragmentation pathway. Analysis of these fragmentation patterns can help to confirm the proposed structure.

X-ray Crystallography for Solid-State Structure and Conformational Studies

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsional angles. This technique is invaluable for understanding the solid-state conformation and stereochemistry of molecules.

Determination of Absolute Configuration and Stereochemistry

For chiral derivatives of dihydro-1,3-thiazines, X-ray crystallography can be used to determine the absolute configuration of the stereocenters. moleculardepot.com While this compound itself is achiral, this technique is crucial for substituted analogs. The analysis of the crystal structure reveals the precise spatial arrangement of the substituents on the heterocyclic ring, which is essential for understanding their biological activity.

Polymorphism and Crystallographic Characterization of Dihydrothiazines

Intermolecular Interactions in Crystal Lattices

The arrangement of molecules within a crystal lattice is dictated by a network of intermolecular forces. In the case of dihydro-1,3-thiazin-2-amine derivatives, hydrogen bonding plays a pivotal role in the solid-state architecture. X-ray diffraction studies of a related 1,3-thiazinane (B8806883), the tautomeric form of a 5,6-dihydro-4H-1,3-thiazine derivative, revealed that the molecules associate into dimers. nih.gov This association is facilitated by N–H···N hydrogen bonds with a measured distance of 2.012 Å. nih.gov This specific interaction highlights the presence of both a hydrogen bond donor (the N-H group) and an acceptor (a nitrogen atom) within the molecular structure, which drives the formation of these stable dimeric pairs in the crystal.

In the crystal structure of a similar compound, N-(2,6-Dimethylanilino)-5,6-dihydro-4H-1,3-thiazin-3-ium chloride monohydrate (xylazine hydrochloride monohydrate), a more extensive hydrogen-bond network is observed. nih.gov This network involves the thiazine (B8601807) cations, chloride anions, and water molecules, forming centrosymmetric clusters through intermolecular O—H⋯Cl, N—H⋯O, and N—H⋯Cl hydrogen bonds. nih.gov These findings underscore the importance of hydrogen bonding in defining the solid-state conformation and stability of this class of compounds.

Investigation of Tautomerism in Dihydro-1,3-thiazin-2-amines

Tautomerism, the interconversion of structural isomers, is a key characteristic of many heterocyclic systems, including dihydro-1,3-thiazin-2-amines. The most relevant form for this class of compounds is amino-imine tautomerism, where a proton migrates between an exocyclic nitrogen atom and a ring nitrogen atom, accompanied by a shift in the double bond position. This equilibrium is highly sensitive to the molecule's environment, such as its physical state (solid vs. solution) and the polarity of the solvent. nih.govnih.govnih.gov

Amino-Imine Tautomeric Equilibria in Solution and Solid State

Research has demonstrated a remarkable divergence in the predominant tautomeric form of dihydro-1,3-thiazin-2-amines depending on the physical state. nih.govacs.org In a notable study, a gold-catalyzed synthesis yielded a product that exists in different tautomeric forms in the solid state versus in solution. nih.govacs.org

In the solid state , X-ray crystallography confirmed the exclusive presence of the 1,3-thiazinane isomer, which corresponds to the imine tautomer. nih.govacs.org The stability of this form in the crystal is attributed to favorable energetic factors within the crystalline packing. nih.gov Intermolecular hydrogen bonds, which stabilize the imine tautomer over the amino form, are a significant factor in the solid phase. nih.gov

In solution , however, the equilibrium shifts dramatically. Spectroscopic analysis revealed that the 5,6-dihydro-4H-1,3-thiazine isomer, the amino tautomer, is the sole product observed. nih.gov This phenomenon is explained by the differing energetic effects of solvation compared to crystal lattice formation, which is sufficient to stabilize one tautomer over the other. nih.gov

This phase-dependent tautomeric preference is a critical consideration in the structural analysis of these compounds, as the observed form can be dictated entirely by the experimental conditions. The ability to isolate and characterize distinct tautomers based on a phase change is a significant finding in the study of these molecules. nih.gov

| Phase | Predominant Tautomer | Common Name | Structural Form |

| Solid State (Crystal) | Imine | 1,3-Thiazinane | N=C bond outside the ring |

| Solution | Amino | 5,6-dihydro-4H-1,3-thiazine | NH group outside the ring |

Spectroscopic and Computational Differentiation of Tautomeric Forms

Distinguishing between the amino and imine tautomers requires a combination of spectroscopic techniques and computational analysis.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is a powerful tool for unambiguous structure determination in solution. nih.gov For dihydro-1,3-thiazin-2-amines, experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can definitively identify the amino tautomer in solution. nih.gov For instance, HMBC spectra showing coupling between an exocyclic N-H proton and aromatic carbons can confirm the amino structure. nih.gov The presence of two distinct tautomeric forms in solution can be confirmed by the appearance of separate cross-peaks in an HSQC (Heteronuclear Single Quantum Coherence) spectrum. sciforum.netmdpi.com

X-ray Diffraction: For the solid state, single-crystal X-ray diffraction is the definitive method for structural elucidation. It provides precise atomic coordinates, allowing for the direct observation of bond lengths and the location of hydrogen atoms, thereby confirming the imine structure in the crystalline form. nih.gov For example, a C5–N2 bond length of 1.285(3) Å is indicative of an imine double bond. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can help identify functional groups characteristic of each tautomer. The N-H stretching vibrations of the amino form are typically observed in the 3250–3400 cm⁻¹ region. sciforum.netmdpi.com The absence or presence of these bands can provide evidence for the predominant form in a given state.

Computational Analysis:

Density Functional Theory (DFT): Quantum-chemical computations, particularly DFT, are used to predict the relative stabilities of different tautomers. nih.govresearchgate.net These calculations can determine the ground-state energies of the amino and imine forms in various environments (gas phase, different solvents), helping to rationalize the experimental observations. nih.gov For example, calculations have shown that in condensed phases, the amine tautomer can be more stable by approximately 30 kJ mol⁻¹, whereas in the gas phase, the imine isomers can become more stable. nih.gov

| Technique | Application | Key Findings |

| NMR (COSY, HMBC) | Structure elucidation in solution | Unambiguously identifies the 5,6-dihydro-4H-1,3-thiazine (amino) tautomer. nih.gov |

| X-ray Diffraction | Structure determination in solid state | Confirms the 1,3-thiazinane (imine) tautomer in the crystal lattice. nih.gov |

| FTIR Spectroscopy | Functional group identification | Detects N-H stretching vibrations characteristic of the amino form. sciforum.netmdpi.com |

| DFT Calculations | Predicting tautomer stability | Corroborates experimental findings by calculating energy differences between tautomers in different phases. nih.gov |

Conformational Landscape and Flexibility Analysis of the Thiazine Ring

Analysis of the crystal structure of N-(2,6-Dimethylanilino)-5,6-dihydro-4H-1,3-thiazin-3-ium chloride monohydrate, a closely related derivative, has shown that the six-membered thiazine ring assumes a half-chair conformation . nih.gov In this arrangement, some atoms of the ring lie in a plane while the others are puckered out of the plane, which is a common low-energy conformation for six-membered rings containing at least one double bond. The flexibility of the ring allows for interconversion between different conformers, although the half-chair is often the most stable form identified in the solid state for this class of compounds.

Computational and Theoretical Studies of N,n Dimethyl 5,6 Dihydro 4h 1,3 Thiazin 2 Amine and Its Analogs

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for analyzing the electronic structure and related properties of N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For thiazin-2-amine derivatives, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), are utilized to determine the optimized molecular geometry. researchgate.net This process yields crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional conformation.

Furthermore, DFT is employed to analyze the electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. researchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. researchgate.net A larger energy gap implies higher stability and lower reactivity. researchgate.net

Other key electronic properties derived from DFT calculations include the molecular electrostatic potential (MEP), which helps in identifying the nucleophilic and electrophilic sites within the molecule. researchgate.net For thiazine (B8601807) derivatives, the nitrogen and sulfur atoms of the thiazine ring are often identified as key sites for electrophilic and nucleophilic interactions, respectively. researchgate.net Additionally, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated to provide a comprehensive understanding of the molecule's reactivity. researchgate.net

Computational methods are also powerful in predicting spectroscopic data, which can aid in the characterization of newly synthesized compounds. The Hartree-Fock (HF) approximation and DFT can be used to compute various molecular characteristics, including vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netmdpi.com

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule at its optimized geometry. These calculated frequencies can be compared with experimental IR data to confirm the molecular structure and identify characteristic functional groups. dergipark.org.tr

Similarly, computational models can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning the signals in experimental NMR spectra, especially for complex molecules where signal overlap can be an issue. The accuracy of these predictions is often improved by comparing them with experimental data of related structures. dergipark.org.tr

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a molecule, molecular modeling and dynamics simulations are essential for understanding its dynamic behavior and conformational flexibility.

The first step in molecular modeling often involves exploring the conformational space of the molecule to identify its most stable conformations. Conformational sampling techniques are used to generate a variety of possible three-dimensional structures. Subsequently, energy minimization is performed to find the lowest energy conformation, which corresponds to the most stable structure of the molecule.

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the molecule's movements and interactions over time. mdpi.com

For thiazin-2-amine and its analogs, MD simulations can be used to investigate their dynamic stability and conformational changes in different environments, such as in solution. mdpi.com These simulations can reveal how the molecule interacts with solvent molecules and how its conformation fluctuates over time. This information is crucial for understanding the molecule's behavior in biological systems. mdpi.com

Structure-Activity Relationship (SAR) Modeling at a Theoretical Level.nih.gov

Theoretical Structure-Activity Relationship (SAR) modeling, often referred to as Quantitative Structure-Activity Relationship (QSAR) modeling, is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov

For thiazin-2-amine analogs, 2D- and 3D-QSAR models can be developed to predict their biological activities. nih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a mathematical relationship with their observed activity. nih.gov The developed QSAR models can then be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. nih.gov For instance, computational modeling studies have been performed on 1,3-thiazine derivatives to explore their potential as inhibitors of specific biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) for Predictive Modeling of Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of this methodology are well-established through studies on analogous structures, particularly thiourea (B124793) derivatives and other 1,3-thiazine analogs.

A typical QSAR study involves the generation of molecular descriptors for a series of compounds with known biological activities. These descriptors quantify various physicochemical properties, such as electronic, steric, and hydrophobic characteristics. Subsequently, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are employed to develop a predictive model.

For instance, in a study on 1,3-thiazine derivatives as inhibitors of H1N1 neuraminidase, a 2D-QSAR model was developed using a genetic function algorithm (GFA) coupled with MLR. This model demonstrated a strong correlation between the inhibitory activity and descriptors such as ATS7s (a 2D autocorrelation descriptor), SpMax5_Bhv (a Burden eigenvalue descriptor), nHBint6 (a count of hydrogen bond donors), and TDB9m (a 3D-MoRSE descriptor). researchgate.net The statistical robustness of such models is crucial and is often validated using parameters like the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the root mean square error (RMSE). researchgate.net

A hypothetical QSAR study on this compound analogs would involve synthesizing a series of derivatives with variations in substituents on the thiazinane ring or the dimethylamino group. The biological activity of these compounds against a specific target would be determined, and a range of molecular descriptors would be calculated. The resulting dataset would then be used to construct a QSAR model, which could predict the activity of novel, unsynthesized analogs.

Table 1: Representative Molecular Descriptors in QSAR Studies

| Descriptor Type | Example | Description |

| Electronic | Dipole Moment | Measures the polarity of the molecule. |

| Steric | Molar Refractivity (MR) | Relates to the volume occupied by the molecule. |

| Hydrophobic | LogP | Represents the partition coefficient between octanol (B41247) and water. |

| Topological | Wiener Index | A numerical descriptor of molecular branching. |

| Quantum Chemical | HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons. |

The insights gained from the contour maps of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be particularly valuable. These maps visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bonding features are favorable or unfavorable for biological activity, thereby guiding the rational design of new derivatives.

Pharmacophore Modeling and Ligand-Based Design Principles

In the absence of a known 3D structure of the biological target, ligand-based drug design approaches, such as pharmacophore modeling, are instrumental. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors and acceptors, hydrophobic centroids, aromatic rings, and charged centers.

For a series of active this compound analogs, a pharmacophore model could be generated by aligning the low-energy conformations of these molecules and identifying common chemical features. This model would serve as a 3D query for screening large compound databases to identify novel scaffolds that fit the pharmacophoric requirements.

Studies on related thiourea derivatives have successfully employed this strategy. For example, a pharmacophore-based virtual screening of a library of pyrrolizines bearing urea (B33335)/thiourea moieties led to the identification of potent cytotoxic agents. nih.gov The merging of two pharmacophores, such as a thiourea moiety and a heterocyclic ring, into a single molecule is another common strategy to enhance biological activity. researchgate.net

Table 2: Common Pharmacophore Features

| Feature | Abbreviation | Description |

| Hydrogen Bond Donor | HBD | An atom with a hydrogen atom that can be donated. |

| Hydrogen Bond Acceptor | HBA | An atom with a lone pair of electrons that can accept a hydrogen bond. |

| Hydrophobic | H | A non-polar group. |

| Aromatic Ring | AR | A planar, cyclic, conjugated system. |

| Positive Ionizable | PI | A group that can carry a positive charge. |

| Negative Ionizable | NI | A group that can carry a negative charge. |

The principles of ligand-based design extend beyond pharmacophore modeling. They also encompass the analysis of structure-activity relationships (SAR) to understand how modifications to a chemical scaffold influence its biological activity. This knowledge is then used to iteratively design and synthesize more potent and selective compounds.

In Silico Screening and Virtual Library Design for Novel Chemical Probes

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. When a pharmacophore model has been developed for a series of this compound analogs, it can be used to screen virtual compound libraries.

The process involves generating a 3D representation of each molecule in the library and then fitting it to the pharmacophore model. Molecules that match the pharmacophore's features and their spatial arrangement are selected as "hits." These hits can then be further evaluated using other computational methods, such as molecular docking, before being prioritized for experimental testing. This approach significantly reduces the time and cost associated with high-throughput screening.

Virtual library design is a proactive approach where a library of novel compounds is computationally generated based on a specific scaffold, in this case, the 5,6-dihydro-4H-1,3-thiazin-2-amine core. This can be achieved by systematically attaching a variety of chemical substituents (R-groups) to different positions on the scaffold. The resulting virtual library can then be screened in silico to identify promising candidates for synthesis.

For instance, a study on thiourea derivatives involved the design of 94 compounds by modifying the aromatic side chain of 1-benzoyl-3-methylthiourea. These designed compounds were then subjected to in silico docking and pharmacokinetic predictions to identify the most promising candidates for further investigation. pensoft.net

Table 3: Steps in a Virtual Screening Campaign

| Step | Description |

| 1. Library Preparation | A large database of chemical compounds is curated and prepared for screening. |

| 2. Target/Model Preparation | A 3D model of the target receptor or a ligand-based pharmacophore model is prepared. |

| 3. Screening | The compound library is computationally screened against the target or model. |

| 4. Hit Selection | Compounds that show promising interactions or fit are selected as "hits." |

| 5. Post-Screening Analysis | Hits are further analyzed using methods like molecular docking and ADMET prediction. |

| 6. Experimental Validation | The most promising candidates are synthesized and tested experimentally. |

Through the synergistic application of QSAR, pharmacophore modeling, and in silico screening, the discovery of novel chemical probes based on the this compound scaffold can be significantly accelerated, leading to the identification of new molecules with potential therapeutic applications.

Molecular Interactions and Mechanistic Research of Dihydro 1,3 Thiazin 2 Amines

Receptor Binding and Ligand Affinity Studies in Preclinical Models

Preclinical investigations have highlighted the interaction of dihydro-1,3-thiazin-2-amine derivatives with specific receptor systems, most notably the alpha-2 (α2) adrenergic receptors.

Investigation of Binding to Specific Receptors (e.g., alpha-2 adrenergic receptors, if applicable to related compounds)

A significant body of research has focused on the interaction of dihydro-1,3-thiazin-2-amines with α2-adrenergic receptors. A prominent example from this class is Xylazine, or N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, which is recognized as a potent α2-adrenergic agonist. Its pharmacological effects, including sedation, muscle relaxation, and analgesia, are primarily mediated through the activation of these receptors in the central nervous system.

Binding affinity studies have been conducted to quantify the interaction of Xylazine and other related α2-adrenergic agonists with these receptors. The affinity of a compound for a receptor is often expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. Lower Ki values indicate a higher binding affinity. For Xylazine, the Ki values for α2-adrenergic receptor subtypes have been determined in nanomolar (nM) concentrations, indicating a strong interaction. Specifically, Ki values for Xylazine have been reported as 1570 nM for the α2A subtype, 1360 nM for the α2B subtype, 1200 nM for the α2C subtype, and 1460 nM for the α2D subtype.

| Compound | Receptor Subtype | Ki (nM) |

|---|---|---|

| Xylazine | α2A | 1570 |

| Xylazine | α2B | 1360 |

| Xylazine | α2C | 1200 |

| Xylazine | α2D | 1460 |

Competitive Binding Assays and Receptor Subtype Selectivity

Competitive binding assays are crucial in determining the selectivity of a ligand for different receptor subtypes. In the context of dihydro-1,3-thiazin-2-amines, studies have shown that compounds like Xylazine, as well as the structurally related and more potent α2-adrenergic agonists detomidine (B1200515) and medetomidine (B1201911), exhibit a lack of significant selectivity among the four known α2-adrenergic receptor subtypes (α2A, α2B, α2C, and α2D).

While detomidine and medetomidine demonstrate approximately a 100-fold higher affinity for all α2-adrenergic receptor subtypes compared to Xylazine, none of these agonists show a strong preference for any single subtype. This suggests that the sedative and analgesic effects of these compounds are likely due to their interaction with multiple α2-adrenergic receptor subtypes. The lack of subtype selectivity is an important characteristic of this class of α2-adrenergic agonists.

Enzyme Inhibition and Activation Mechanisms

Beyond receptor binding, derivatives of the dihydro-1,3-thiazin-2-amine structure have been investigated for their potential to modulate the activity of specific enzymes, including β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and nitric oxide synthase (NOS).

Kinetic Studies of Enzyme Modulation (e.g., BACE1 inhibition, NO synthase inhibition)

Research has identified certain 4,6-diarylaminothiazines, which are derivatives of the dihydro-1,3-thiazin-2-amine core structure, as inhibitors of BACE1. epo.org BACE1 is a key enzyme in the production of β-amyloid peptide (Aβ), which is implicated in the pathology of Alzheimer's disease. epo.org The inhibitory activity of these compounds is a critical area of investigation for the development of potential Alzheimer's therapies. Specific examples of these BACE1 inhibitors include (4S,6S)-4-(2,4-difluorophenyl)-4-methyl-6-(pyrimidin-5-yl)-5,6-dihydro-4H-1,3-thiazin-2-amine. epo.org

Furthermore, studies have explored the role of 2-N-acylamino-5,6-dihydro-4H-1,3-thiazines as inhibitors of nitric oxide synthase (NOS). researchgate.net NOS enzymes are responsible for the production of nitric oxide, a signaling molecule with diverse physiological roles. researchgate.net The inhibitory effects of these thiazine (B8601807) derivatives on NOS suggest their potential for therapeutic applications in conditions where nitric oxide levels are dysregulated. researchgate.net

Cellular and Subcellular Mechanistic Investigations (in vitro)

In vitro studies provide a platform to understand the cellular consequences of the molecular interactions of dihydro-1,3-thiazin-2-amines. While specific cellular studies on N,N-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-amine are not extensively documented, the known α2-adrenergic agonistic activity of its analog, Xylazine, allows for inferences about its likely cellular effects.

Activation of α2-adrenergic receptors, which are G-protein coupled receptors, typically leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels can have various downstream effects, including the modulation of ion channel activity and protein kinase A (PKA) signaling pathways. In the context of the central nervous system, the activation of presynaptic α2-adrenergic autoreceptors by agonists like Xylazine inhibits the release of norepinephrine, leading to sedative and analgesic effects.

For the dihydro-1,3-thiazin-2-amine derivatives that act as BACE1 inhibitors, in vitro cellular models are used to assess their efficacy in reducing the production of β-amyloid peptides. These assays typically involve cell lines that overexpress the amyloid precursor protein (APP). Treatment of these cells with BACE1 inhibitors would be expected to result in a dose-dependent decrease in the levels of Aβ40 and Aβ42 in the cell culture medium. Such studies are critical for validating the therapeutic potential of these compounds in a cellular context before moving to more complex preclinical models.

Modulation of Intracellular Signaling Pathways

Research into the dihydro-1,3-thiazin-2-amine scaffold and its derivatives suggests that these compounds can influence various intracellular signaling pathways, which are critical in controlling cellular processes. While the precise pathways modulated by this compound are not extensively documented, studies on analogous structures provide insights into their potential mechanisms.

For instance, some heterocyclic compounds containing the thiazine ring have been shown to interfere with signaling cascades involved in cell proliferation and survival. Thiazole (B1198619) derivatives, which share a common sulfur and nitrogen-containing heterocyclic structure, have been found to exhibit antiproliferative activity by targeting pathways such as the PI3K/mTOR pathway. nih.gov Derivatives of the 2-aminothiazole (B372263) scaffold have demonstrated potent and selective inhibitory activity against a range of human cancerous cell lines. nih.gov

Furthermore, studies on 2-amino-5,6-dihydro-4H-1,3-thiazine hydrobromide (2-ADT) have indicated its role as a nitric oxide synthase (iNOS) inhibitor. nih.gov Ionizing radiation can activate NF-κB, leading to the upregulation of iNOS and a subsequent increase in nitric oxide (NO) production. nih.gov By inhibiting iNOS, 2-ADT can reduce the levels of NO and other reactive nitrogen and oxygen species, thereby mitigating cellular damage. nih.gov This suggests that dihydro-1,3-thiazin-2-amine derivatives could modulate signaling pathways related to oxidative and nitrosative stress.

Mechanisms of Cellular Response (e.g., induction of apoptosis, cell cycle arrest)

The cellular responses to dihydro-1,3-thiazin-2-amine derivatives often involve the induction of apoptosis and cell cycle arrest, common mechanisms for anticancer agents.

Induction of Apoptosis: Several studies on thiazole and thiadiazine derivatives have demonstrated their ability to induce apoptosis in cancer cells. For example, certain novel thiazole derivatives have been shown to trigger apoptosis in MCF-7 and HepG2 cancer cell lines. mdpi.com This is often accompanied by an increase in the expression of pro-apoptotic proteins. Similarly, some 2-amino-1,3,4-thiadiazine derivatives have been found to induce apoptosis by increasing the expression of p53 and the BAX/BCL-2 ratio, which in turn activates caspases. One such derivative demonstrated the ability to induce apoptosis by elevating the pre-G1 stage in MCF-7 cells. researchgate.net

Cell Cycle Arrest: In addition to apoptosis, cell cycle arrest is another significant cellular response. Certain thiazole derivatives have been observed to cause cell cycle arrest at the G1/S phase in cancer cells. mdpi.com This prevents the cells from entering the DNA synthesis phase, thereby inhibiting proliferation. For instance, a novel 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one derivative, compound 4c, induced cell cycle arrest at the G1/S phase, leading to an accumulation of cancer cells in the pre-G1 phase. mdpi.com

The following table summarizes the observed cellular responses for some thiazine and thiazole derivatives:

| Compound Class | Cell Line | Observed Cellular Response | Reference |

|---|---|---|---|

| Thiazole derivative (Compound 4c) | MCF-7 | Cell cycle arrest at G1/S phase, Induction of apoptosis | mdpi.com |

| 2-Amino-1,3,4-thiadiazine-5(6H)-one derivative (Compound 5b) | MCF-7 | Cell cycle arrest at G1/S stages, Induction of apoptosis | researchgate.net |

| Thieno-thiazole derivative (Compound 1) | MCF-7 | Induction of apoptosis | rsc.org |

| Dihydrothiazolo-thiazole derivative (Compound 3c) | MCF-7 | Induction of apoptosis | rsc.org |

Preclinical In Vitro and In Vivo Model Systems for Mechanistic Elucidation (non-clinical human studies)

To understand the mechanisms of action of dihydro-1,3-thiazin-2-amines, various preclinical models are employed.

Use of Cell Lines and Isolated Organs for Mechanistic Assays

In vitro studies using cancer cell lines are fundamental for the initial screening and mechanistic elucidation of potential therapeutic agents. A wide array of human cancer cell lines, such as those from breast (MCF-7), lung (A549), and liver (HepG2) cancers, are commonly used to evaluate the cytotoxic and antiproliferative activities of thiazine and thiazole derivatives. nih.govmdpi.com

Mechanistic assays conducted on these cell lines include:

MTT Assay: To assess cell viability and cytotoxic effects. mdpi.com

Flow Cytometry: To analyze the cell cycle distribution and quantify apoptotic cells. researchgate.net

Western Blotting: To detect changes in the expression levels of proteins involved in signaling pathways, cell cycle regulation, and apoptosis.

The following table provides examples of cell lines used in the study of related compounds:

| Compound Class | Cell Lines Used | Assay Type | Reference |

|---|---|---|---|

| 2-aminothiazole derivatives | A549, HeLa, MCF-7 | Antiproliferative activity | nih.gov |

| Thiazole derivatives | MCF-7, HepG2 | Cytotoxicity, Cell cycle analysis, Apoptosis assay | mdpi.com |

| Thiadiazine derivatives | MCF-7, A549 | Cytotoxicity, Cell cycle analysis, Apoptosis assay | researchgate.net |

| Thieno-thiazole and Dihydrothiazolo-thiazole derivatives | MCF-7, HepG-2, WI-38 (normal cell line) | Anticancer activity, Kinase inhibition, Cell cycle analysis, Apoptosis induction | rsc.org |

Animal Models for Molecular Target Engagement and Pathway Analysis

Animal models are crucial for validating the in vitro findings and for assessing the in vivo efficacy and mechanism of action. For compounds related to the dihydro-1,3-thiazin-2-amine scaffold, rodent models are commonly used.

For example, in the study of 2-amino-5,6-dihydro-4H-1,3-thiazine hydrobromide (2-ADT) as a radioprotective agent, mice were used to investigate its effects on radiation-induced injury. nih.gov These studies involved exposing the animals to radiation and then evaluating the protective effects of the compound on hematopoietic and intestinal tissues. nih.gov Such models allow for the analysis of systemic effects and the compound's impact on physiological and pathological processes.

In another example, the anti-inflammatory activity of novel imidazo[2,1-b] nih.govresearchgate.netthiazine derivatives was studied in vivo using a carrageenan-induced hind paw edema model in rats. biointerfaceresearch.com

Exploration of Novel Molecular Targets for Scaffold Optimization

The dihydro-1,3-thiazin-2-amine scaffold serves as a versatile starting point for the development of compounds with improved potency and selectivity. Scaffold optimization involves modifying the core structure to enhance its interaction with specific molecular targets.

The identification of novel molecular targets is a key aspect of this process. For instance, the discovery that some thiazole derivatives can act as multi-targeting kinase inhibitors against EGFR, VEGFR-2, and BRAFV600E opens up new avenues for scaffold optimization. rsc.org By designing and synthesizing new derivatives of the dihydro-1,3-thiazin-2-amine scaffold, it may be possible to develop compounds that target these or other kinases with high affinity and specificity.

The process of scaffold optimization often involves:

Structure-Activity Relationship (SAR) Studies: To understand how different substituents on the thiazine ring affect biological activity.

Computational Modeling and Docking Studies: To predict the binding modes of the compounds with their molecular targets and to guide the design of new derivatives.

Synthesis of Focused Libraries: To create a diverse set of compounds for screening against a panel of potential targets.

Through these approaches, the dihydro-1,3-thiazin-2-amine scaffold can be further explored to develop novel therapeutic agents with well-defined molecular targets and mechanisms of action.

Structure Activity Relationship Sar and Scaffold Optimization in Research Applications

Systematic Structural Modifications and Their Impact on Molecular Interactions

The biological activity of derivatives based on the 5,6-dihydro-4H-1,3-thiazin-2-amine scaffold is highly dependent on the nature and position of its substituents. Systematic modifications of this core structure have revealed key insights into its molecular interactions with various biological targets.

The substitution pattern on the exocyclic 2-amino group is a critical determinant of activity. While the parent compound, 2-amino-5,6-dihydro-4H-1,3-thiazine, serves as a foundational structure, alterations at this position can drastically change the compound's biological profile. For instance, N-acylation of the 2-amino group has been shown to produce derivatives with notable activity. One study found that 2-acetylamino-5,6-dihydro-4H-1,3-thiazine hydrobromide exhibited significant anti-hypotonic activity in an endotoxic shock model. researchgate.net

Replacing the hydrogens of the 2-amino group with larger aromatic moieties, such as in N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (Xylazine), leads to potent α2-adrenergic agonist activity. mdpi.com This highlights that the substituents on the exocyclic nitrogen play a crucial role in receptor binding and selectivity.

Modifications to the thiazine (B8601807) ring itself also influence activity. For example, the introduction of substituents at various positions on the carbon backbone has been explored to modulate potency and physicochemical properties. A study on 1,3-thiazine derivatives as potential antimycobacterial agents synthesized a series of compounds with different substitutions on the ring, demonstrating that these modifications are key to their inhibitory activity against Mycobacterium tuberculosis. nih.gov The data below illustrates how different substitutions on the core scaffold can result in varied biological activities.

| Core Scaffold | Substituent Modification | Resulting Compound Class | Observed Biological Activity | Reference |

|---|---|---|---|---|

| 5,6-dihydro-4H-1,3-thiazin-2-amine | N-acetylation | 2-N-Acylamino derivatives | Anti-hypotonic activity | researchgate.net |

| 5,6-dihydro-4H-1,3-thiazin-2-amine | N-aryl substitution (e.g., 2,6-dimethylphenyl) | N-Aryl derivatives (e.g., Xylazine) | α2-adrenergic agonism | mdpi.com |

| 5,6-dihydro-4H-1,3-thiazine | Ring substitutions (e.g., hydroxy, alkyl groups) | Ring-substituted derivatives | Antimycobacterial activity | nih.gov |

Rational Design of Dihydro-1,3-thiazin-2-amine Derivatives for Targeted Research Probes

Rational design involves creating molecules with specific properties to interact with a known biological target. This approach has been applied to the dihydro-1,3-thiazin-2-amine scaffold to develop targeted research probes. The process leverages an understanding of the target's structure and the SAR of the thiazine scaffold.

One example of rational design is the development of specific enzyme inhibitors. By understanding the active site of an enzyme, researchers can design thiazine derivatives that fit precisely into the binding pocket and modulate its activity. This strategy is central to creating selective probes to study enzyme function in biological systems. nih.gov

Another application is in the design of receptor-specific ligands. Based on the knowledge that N-aryl substitution can confer potent activity at adrenergic receptors, further modifications can be rationally designed to explore the binding pocket of these receptors. mdpi.com For instance, altering the substitution pattern on the aryl ring can fine-tune the compound's affinity and selectivity for different receptor subtypes.

The development of novel antifungal agents also showcases rational design principles. Researchers have synthesized series of 1,3-thiazole derivatives, a related heterocyclic scaffold, with specific chemical features intended to improve antifungal potency against Candida species. nih.gov These principles, such as incorporating hydrazine (B178648) substituents to enhance activity, can be applied to the dihydro-1,3-thiazin-2-amine scaffold to design new probes for studying fungal biology. nih.gov

Exploration of the Thiazine Scaffold for New Research Areas and Biological Targets

The 1,3-thiazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a core for ligands targeting a wide range of biological molecules. nih.govresearchgate.netnih.gov Consequently, derivatives of the 5,6-dihydro-4H-1,3-thiazin-2-amine core have been investigated across numerous research areas, leading to the discovery of novel biological activities. This exploration is crucial for identifying new research avenues and potential therapeutic targets.

The versatility of the thiazine scaffold is demonstrated by the diverse pharmacological profiles of its derivatives. researchgate.netnih.gov Research has shown that compounds containing this core structure exhibit activities including:

Antimicrobial and Antifungal: Activity against various bacteria and fungi. nih.govresearchgate.net

Antiviral: A derivative of 2-amino dihydrothiazine has shown activity against Herpes simplex virus type 1 (HSV-1). mdpi.com

Antitumor/Anti-proliferative: Certain thiazine derivatives have been investigated for their ability to inhibit cancer cell growth. nih.govresearchgate.net

Anti-inflammatory and Analgesic: The scaffold is found in compounds with anti-inflammatory and pain-relieving properties. nih.govresearchgate.net

Antitubercular: Specific derivatives have shown promise as potential lead compounds for new antitubercular agents. nih.gov

This broad spectrum of activity makes the thiazine scaffold a valuable starting point for screening campaigns aimed at discovering chemical probes for new or underexplored biological targets. nih.gov The table below summarizes the diverse research applications of this versatile scaffold.

| Research Area | Specific Target/Application | Reference |

|---|---|---|

| Infectious Disease | Antibacterial, Antifungal, Antiviral (HSV-1), Antimycobacterial (M. tuberculosis) | mdpi.comnih.govnih.govnih.gov |

| Oncology | Anti-proliferative, Antitumor agents | nih.govresearchgate.net |

| Immunology & Inflammation | Anti-inflammatory agents | researchgate.net |

| Neuroscience | Analgesic, Antipsychotic agents | nih.govresearchgate.net |

Lead Compound Optimization Strategies for Enhanced Specificity in Research Tools

Once a "hit" or "lead" compound with a desired biological activity is identified from the dihydro-1,3-thiazin-2-amine family, the next step is lead optimization. This process involves iterative chemical modifications to enhance its properties, particularly its potency and specificity, transforming it into a reliable research tool. danaher.com The goal is to create a molecule that interacts selectively with its intended target, minimizing off-target effects that could confound research findings. nih.govresearchgate.net

Key strategies for optimizing thiazine-based lead compounds include:

SAR-Guided Modifications: Using established structure-activity relationships, chemists can make targeted changes to the lead structure. For example, if initial studies show that electron-withdrawing groups on an N-aryl substituent improve potency, a series of analogues with different electron-withdrawing groups can be synthesized and tested. nih.gov

Bioisosteric Replacement: This involves replacing a functional group in the lead compound with another group that has similar physical or chemical properties. This can improve metabolic stability, permeability, or binding affinity without drastically altering the core interaction with the target. danaher.com

Scaffold Hopping: In some cases, the entire thiazine scaffold may be replaced with a different heterocyclic system that maintains the key pharmacophoric features. This can lead to compounds with entirely new intellectual property space and potentially better properties.

Computational Modeling: Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to predict how modifications will affect binding affinity and to prioritize which new derivatives to synthesize. nih.gov